Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
One-pot access to 11-methyl-6H-indolo[2,3-b]quinolines via iodine-mediated annulation of indoles with 2-vinylanilines and evaluation of their biological activities†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01319G
A simple, straightforward and efficient method for the synthesis of a series of 11-methyl-6H-indolo[2,3-b]quinolines bearing different substituents on the indole and quinoline rings is described. The method involved an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot. This process does not require any pre-functionalization procedures for the new C–C and C–N bond formation and provides the desired products in moderate to good yields. Additionally, these tetracyclic compounds were evaluated for their cytotoxicity and antiviral activity against viruses EV71 and CVB3. The preliminary results showed that some of them exhibited excellent antiviral effects on EV71 and CVB3, along with the ability to effectively inhibit virus-induced cytopathic effects and reduce viral progeny yields.
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Palladium/norbornene/copper-catalysed intermolecular thio-esterification from ketones: modular access towards tetrasubstituted vinyl sulfides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01484C
Herein, we disclosed a strategy to access diverse tetrasubstituted vinyl sulfides from cyclic ketones via palladium/norbornene/copper catalysed dual functionalization of the corresponding enol triflates, allowing simultaneous installation of thio and alkoxycarbonyl groups at vicinal positions of 1,2-disubstiuted alkene in a regioselective fashion. A copper salt was proven to enhance the reactivity of the electrophile to achieve the desired selectivity without using commonly used C2 amide-substituted norbornene. Readily available thiocarbonates are suitable bifunctional electrophiles; various functional groups could be tolerated. The protocol is scalable and permits orthogonal coupling in the presence of other functionalization handles.
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Contents list
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90097E
The first page of this article is displayed as the abstract.
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Inside front cover
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90096G
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Front cover
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO90095A
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Aerobic oxidation/metal-free cyclization cascades of nitrosoarenes and allenynes with TEMPO/O2: a switch of diradical to single radical intermediates†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01466E
New cascade oxidative cyclizations between nitrosoarenes and allenynes in the presence of TEMPO/O2 mixtures afford new indanones fused with an aziridine ring. These four-component reactions are catalyst- and additive-free, yielding no byproducts with nearly 100% atom economy. Our DFT calculations indicate that the nitrosoarene/allenyne mixtures generate diradical intermediates that are intercepted by a TEMPO radical to form a single nitroxy radical to take up one O2 molecule. This reaction model can also rationalize new chemoselectivity for nitrosoarenes bearing para-alkyl substituents.
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Back cover
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D4QO90004A
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Straight-chain ω-amino-α,β-unsaturated carbonyl compounds: versatile synthons for the synthesis of nitrogen-containing heterocycles via organocatalytic reactions
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01734F
Straight-chain ω-amino-α,β-unsaturated carbonyl compounds have been recognized as versatile organic synthons participating in various organocatalytic reactions for the creation of five- and six-membered saturated nitrogen-containing heterocycles, which are important subunits in a broad range of naturally occurring compounds, biologically active molecules, and drugs. Consequently, these organic synthons have attracted significant interest from synthetic and pharmaceutical chemists, and a series of methodologies and strategies have been efficiently developed. In this review, we elaborate and discuss the recent applications of such versatile synthons according to the following organocatalytic reaction modes: (1) covalent catalysis (secondary amine catalysis, phosphine catalysis, and N-heterocyclic carbene catalysis), (2) non-covalent catalysis (Brønsted acid catalysis), and (3) bifunctional catalysis (bifunctional tertiary amine/primary amine catalysis, bifunctional tertiary amine/squaramide catalysis, and bifunctional tertiary amine/thiourea catalysis).
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Synthesis of 3-CF3-4-acyl-substituted quinoline derivatives via a cascade reaction of nitrosoarenes and β-CF3-1,3-enynes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01208E
An unprecedented tandem strategy for the construction of an array of 3-CF3-4-acyl functionalized quinolines has been described from readily available nitrosoarenes and β-CF3-1,3-enynes as starting materials by the combined use of Cu(OTf)2 as a catalyst and DMAP as a base. This reaction proceeds via a sequential formation of C–N, C–O and C–C bonds and the steric hindrance effect of substituents (R1) on the benzene ring of nitrosoarenes has a crucial impact on the reaction reactivity and site-selectivity. This cascade transformation features a novel annulation, easy C–H bond activation, readily available starting materials, good step-economy, good site-selectivity, generation of three new bonds and mild reaction conditions.
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N-Heterocyclic carbene catalyzed base assisted C–C bond cleavage of cyclopropenones: an approach towards diastereoselective synthesis of azetidinones and benzoxazepines†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01328F
N-Heterocyclic carbene catalyzed base assisted diastereoselective ring opening of diphenyl-cyclopropenone followed by ring-closing through [3 + 1] or [3 + 4] addition with o-aminophenol furnished biologically important scaffolds azetidinones or benzoxazepines, respectively. The unique feature of this reaction is that the key intermediate acylazolium species is generated through C–C bond cleavage of cyclopropenone rather than routine substrates such as conjugated enals, ynals and acyl halides. Interestingly, this reaction involves an α-aryl substituted acylazolium species, which has never been reported so far with respect to N-heterocyclic carbene catalysis.
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Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01610B
Sulfonyl fluorides display unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science. Against the backdrop of increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides. This review highlights the recent advancements in these strategies, emphasizing their novel features and proposed mechanisms. We expect this review to inspire additional novel approaches to access diverse sulfonyl fluorides.
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One-pot and sustainable liquid-phase peptide extension for synthesis of C-terminal amidation peptides aided by small molecular tags†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01248D
The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs. In this study, we present a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties. These tags were prepared using a simple method with high yields and employed to facilitate the sustainable preparation of C-terminal amidation peptides via an Fmoc strategy liquid-phase one-pot process. The Fmoc group was deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue. In the continuous one-pot peptide chain coupling and de-Fmoc reactions, each peptide intermediate can be easily purified through sequential washing with HCl aq. and Na2CO3 aq. solutions, allowing subsequent amino acid couplings to proceed in the original reaction solvent. Using the one-pot peptide synthesis strategy, both eptifibatide and the TREM-1 inhibitor LR12 were efficiently synthesized. Compared to LPPS and SPPS, this protocol achieves a more environmentally friendly and cost-effective method for preparing amidated peptides, making it suitable for large-scale production of peptide APIs.
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Chiral phosphoric acid catalyzed enantioselective inverse-electron-demand oxa-Diels–Alder reactions to synthesize chiral tricyclic tetrahydropyran derivatives†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01615C
A series of enantioenriched tricyclic tetrahydropyran derivatives were achieved through chiral phosphoric acid catalyzed intramolecular inverse electron demand oxa-Diels–Alder (IEDODA) reactions, with good yields (up to 95%) and excellent stereocontrol (>20 : 1 dr, up to 99% ee). The achievement of such high enantioselectivity was ascribed to the rationally designed remote dual hydrogen bonding interaction, by which the conformation of the flexible substrate was well arranged by the catalyst in a reactive and stereoselective manner to participate in the transformation.
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Visible-light-driven C(sp3)–H alkylation of heterobenzylic amines via electron donor–acceptor complexes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01765F
Heterobenzylic amines such as α-alkyl- substituted oxadiazole methylamine skeletons present as essential motifs in pharmaceuticals and pesticides, due to their unique biological activities. Photoredox reactions mediated by electron donor–acceptor (EDA) complexes are relatively environmentally friendly, and have attracted much attention in current organic synthesis research. Herein, we report a C–H alkylation of heterobenzylic amines under visible light irradiation, involving an EDA complex formed upon association of alkyl iodide and organophosphines in catalytic amounts.
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Asymmetric synthesis of (E)-Secobutanolides: total synthesis and structural revision of (+)-Litseakolide F and G†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01523H
Optically active (E)-β-branched Morita–Baylis–Hillman (MBH) esters were prepared through a catalytic Michael-aldol MBH reaction and Z → E isomerization, which were successfully carried out using both photochemical and thermal methods. In this study, we report the first asymmetric synthesis of the (E)-Secobutanolide series and (+)-Litseakolide F and G, using an optically enriched iodo MBH ester. These investigations led us to propose revised structures for the natural products (+)-Litseakolide F and G.
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A box-in-box supramolecular assembly for the highly selective recognition of natural, epigenetically and chemically modified cytosines in water†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01649H
A novel tetracationic macrocycle (1) was synthesized as a size-complementary cation for recognizing sulfonatocalix[4]arene (SC4H) anions. Complexation between 1 and SC4H resulted in the pH-responsive formation of a novel box-in-box supramolecular assembly (14+·SC44−), in which the lower rim of SC4H fits snugly into 1. Comprehensive characterization using NMR spectroscopy, isothermal titration calorimetry, and fluorescence spectroscopy revealed the high-affinity binding of 1 with SC4H in solution, which was consistent with the solid-state supramolecular structure determined by single-crystal X-ray diffraction analysis and TEM observations. Notably, the supramolecular assembly exhibited selectivity towards natural, chemically and epigenetically modified cytosines in water. In particular, it showed distinct affinities and binding modes towards cytosine (CTS, electron-rich) and 5-fluorocytosine (5F-CTS, electron-deficient), giving rise to ternary assemblies (14+·SC44−@CTS and 14+·SC44−@5F-CTS) through rare collaborative encapsulation. These three-component assemblies were characterized in the solid state through SC-XRD and in solution through NMR and ITC analyses (enthalpy-driven for CTS and entropy-driven for 5F-CTS), along with theoretical calculations. Considering their different binding affinities (ca. 103), the supramolecular assembly was utilized for the selective separation of CTS and 5F-CTS, which was found to preferentially encapsulate the natural CTS in a competitive mixture (1 : 1), leaving the unnatural 5F-CTS (antifungal agent) with a purity significantly higher than that obtained by the previously reported procedure. In addition, the supramolecular assembly was found to bind the epigenetically and chemically modified cytosines (5-methylcytosine and 5-hydroxymethylcytosine; gemcitabine and cytarabine). The method developed here provided a powerful tool for the efficient recognition of natural, epigenetically and chemically modified cytosines and the separation of the antifungal drug.
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A halogen bonding molecular tweezer†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01593A
A tweezer-like halogen bonding receptor is presented, which is capable of binding a neutral molecule (DABCO) from opposing sides. The coordination of DABCO as well as of chloride ions is investigated in the solid state via X-ray diffractometry and in solution via NMR titrations. Accompanying DFT calculations were employed to rationalize the findings.
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Pyridine-N-oxide catalyzed acylative desymmetrization of bisphenols: access to P-stereogenic phosphinates with low catalyst loadings†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01499A
A catalytic stereoselective strategy to access P-stereogenic phosphinates through chiral 4-arylpyridine-N-oxide-catalyzed acylative desymmetrization of bisphenols has been reported. In the presence of 0.05 mol% 4-arylpyridine-N-oxide catalyst, chiral P-stereogenic phosphinates were obtained in up to 97% yields and 96% ee under mild conditions for 2 h. A series of chiral phosphorus compounds containing carboxylic acid drug molecules such as gemfibrozil, isoxepac, and indomethacin were synthesized with high yields and high enantioselectivities.
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Interception of RCONCl2: late-stage hydrolysis and esterification of primary amides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01730C
Current strategies for activating amides primarily focus on secondary or tertiary amides. However, the activation of primary amides, the simplest form of amides, remains a significant challenge. In this study, we propose a novel approach that involves generating and intercepting RCONCl2in situ to activate primary amides under mild conditions. This method allows for hydrolysis and esterification of primary amides without the use of strong Lewis acid or transition-metal catalysts typically used in amide activation. We demonstrate the synthetic potential of this approach through late-stage modifications on complex molecules, tolerance toward over 20 heterocycles, and scalability. Mechanistic experiments and DFT calculations suggest that the formation of RCONCl2 and subsequent nucleophilic attack with hydrogen bonding assistance play crucial roles in this transformation.
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NO-induced adaptive antiaromaticity in cyclobutadiene†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01498C
Cyclobutadiene (CBD) displays aromaticity in the lowest-lying triplet excited state (T1) according to Baird's 4n electron rule. Hence, antiaromatic CBD in the T1 state has never been reported so far. Here we demonstrate via density functional theory (DFT) calculations that the CBD ring could possess dual antiaromaticity in the lowest singlet state (S0) and T1 states (termed as adaptive antiaromaticity), which is supported by various aromaticity indices including NICS, ACID, ΔBL, ELF and ISE. Furthermore, the spin density localization on the substituent is the key factor for NO-substituted CBD to maintain antiaromaticity in the T1 state. The principal interacting spin orbital (PISO) analysis suggests that the nitrogen atom in the NO substituent tends to form a double bond with the carbon atom in the CBD ring, blocking the delocalization into the CBD ring and resulting in the antiaromaticity in the T1 state. Our findings represent a step forward in aromatic chemistry.
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5581
SCI Journal Division of the Chinese Academy of Sciences
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化学1区 CHEMISTRY, ORGANIC 有机化学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.70 24 Science Citation Index Expanded Not
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